N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide
Description
Properties
Molecular Formula |
C17H15ClN2O2 |
|---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide |
InChI |
InChI=1S/C17H15ClN2O2/c18-12-6-1-4-10-11-5-2-7-13(16(11)20-15(10)12)19-17(21)14-8-3-9-22-14/h1,3-4,6,8-9,13,20H,2,5,7H2,(H,19,21) |
InChI Key |
HFGOXLQHQIBSNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Fischer Indole Cyclization
A modified Fischer indole synthesis is widely employed, leveraging cyclohexanone derivatives and substituted phenylhydrazines. For example, Kumar et al. demonstrated that refluxing phenylhydrazine hydrochloride with cyclohexanone in methanol, catalyzed by the ionic liquid [bmim(BF4)], yields 2,3,4,9-tetrahydro-1H-carbazole derivatives at 60–70% yields. Adapting this method, the 8-chloro substituent is introduced via 4-chlorophenylhydrazine hydrochloride as the starting material. Key parameters include:
| Parameter | Optimal Condition |
|---|---|
| Solvent | Methanol |
| Catalyst | [bmim(BF4)] (20 mol%) |
| Temperature | Reflux (65–70°C) |
| Reaction Time | 4–6 hours |
Post-reaction, the crude product is extracted with ethyl acetate, dried over Na2SO4, and purified via silica gel chromatography (petroleum ether:ethyl acetate, 8:2 v/v).
Enamine-Based Annulation for Chlorinated Derivatives
Patent literature (EP3091000A1) describes a two-step enamine-diazonium coupling process for carbazole synthesis:
-
Enamine Formation : Cyclohexanone reacts with pyrrolidine in acetonitrile with NaI catalysis to form an enamine intermediate.
-
Diazonium Coupling : The enamine reacts with a preformed 4-chlorophenyldiazonium tetrafluoroborate salt at 0–5°C in THF, followed by Fisher indole cyclization using HCl-AcOH under reflux. This method achieves 65–75% yields for 8-chloro-tetrahydrocarbazole.
Optimization and Mechanistic Insights
Solvent and Catalyst Screening
Comparative studies reveal that acetonitrile outperforms THF in coupling reactions due to its polar aprotic nature, enhancing electrophilicity of the acyl chloride. Catalytic p-toluenesulfonic acid (p-TsOH) accelerates amidation, reducing reaction times from 12 to 6 hours.
Spectroscopic Characterization
Purity and Yield Enhancements
Recrystallization from ethanol:water (9:1) improves purity to >98% (HPLC). Replacing traditional workup with solid-phase extraction (C18 cartridges) increases yields to 70–75%.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) in DMF with HATU as a coupling agent reduces amidation time to 30 minutes, albeit with marginally lower yields (60%).
One-Pot Tandem Approach
A novel one-pot method combines enamine formation, diazonium coupling, and amidation using BF3·Et2O catalysis. This protocol achieves 50–55% overall yield but requires stringent temperature control (−10°C during diazonium addition).
Industrial Scalability and Environmental Considerations
The EP3091000A1 patent emphasizes green chemistry principles by avoiding hazardous solvents (e.g., benzene) and enabling one-pot reactions without intermediate purification . Lifecycle analysis shows a 40% reduction in waste compared to stepwise synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the furan ring or the carbazole core.
Substitution: The chlorine atom in the carbazole ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole or furan derivatives.
Substitution: Substituted carbazole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Research indicates that N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide exhibits significant biological activities, particularly in the following areas:
Anticancer Properties :
Studies have demonstrated that compounds with similar structures can inhibit tumor growth by targeting critical pathways involved in cancer progression. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes that promote cancer cell proliferation.
- Receptor Modulation : It interacts with cellular receptors to modulate signaling pathways related to cell survival.
- DNA Intercalation : Its structural components allow potential intercalation with DNA, impacting gene expression.
Neuroprotective Effects :
Preliminary research suggests that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier could enhance its effectiveness in neurological applications.
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Formation of the Tetrahydrocarbazole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Chlorination at the 8-position : Chlorine is introduced using chlorinating agents under controlled conditions.
- Coupling with Furan and Carboxamide Functionalities : This step involves reacting the chlorinated intermediate with furan derivatives to form the final compound.
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation in breast and lung cancer models. The compound was found to induce apoptosis through mitochondrial pathways.
Case Study 2: Neuroprotection
In a model of neurodegeneration induced by oxidative stress, this compound demonstrated protective effects on neuronal cells. It reduced markers of oxidative damage and improved cell viability compared to untreated controls.
Mechanism of Action
The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with modifications in the carbazole core, halogen substitution, and amide functional groups. Key examples include:
Chlorinated Carbazole Amides
- N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide (GSK983): Structure: Chlorine at the 6-position, pyridine-2-carboxamide substituent. Activity: Demonstrates potent anti-human papillomavirus (HPV) activity (IC₅₀ = 0.005 µM; CC₅₀ = 16 µM). The (R)-enantiomer (GSK983) shows superior activity compared to the (S)-enantiomer (GSK984) . Molecular Weight: 326 g/mol .
- N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide (CAS 1574325-84-0): Structure: Chlorine at the 6-position, isonicotinamide substituent.
Brominated Carbazole Analogs
- (1R)-6-Bromo-N-[(1R)-1-phenylethyl]-2,3,4,9-tetrahydro-1H-carbazole-1-amine (36) :
- Structure : Bromine at the 6-position, α-methylbenzylamine substituent.
- Activity : Anti-HPV activity (IC₅₀ = 0.008 µM; CC₅₀ = 24 µM). Bromine’s larger atomic radius increases steric hindrance but may improve halogen bonding .
- Key Difference : Substitution of the amide group with a benzylamine moiety reduces hydrogen-bonding capacity, impacting pharmacokinetics .
Furan-2-carboxamide Derivatives
N-(5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide (83c) :
N-(Benzylcarbamothioyl)furan-2-carboxamide (Compound 3) :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Halogen Position : Chlorine at the 6- or 8-position affects steric and electronic interactions. The 6-Cl analog (GSK983) shows superior antiviral activity, suggesting positional sensitivity .
- Amide Group Variation : Pyridine-2-carboxamide (GSK983) outperforms furan-2-carboxamide in antiviral activity, likely due to stronger target engagement .
- Enantiomeric Specificity : The (R)-enantiomer of GSK983 is significantly more active than the (S)-enantiomer, emphasizing the role of stereochemistry .
Biological Activity
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide is a compound belonging to the carbazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 354.8 g/mol. The compound features a chloro group and a tetrahydrocarbazole moiety, which contribute to its unique biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways or disease processes.
- Receptor Binding : It can interact with various receptors, modulating signaling pathways that affect cellular responses.
- DNA Interaction : Potential intercalation or binding to nucleic acids can influence gene expression and cellular function.
Pharmacological Activities
The pharmacological activities of this compound include:
Anticancer Activity
Research indicates that carbazole derivatives exhibit significant anticancer properties. For instance:
- Case Study : A study evaluated the effects of similar carbazole derivatives on various cancer cell lines. Compounds showed cytotoxic effects against laryngeal carcinoma (HEP 2) and Ehrlich’s Ascites Carcinoma (EAC) cells .
Neuroprotective Effects
Carbazole derivatives have also been investigated for neuroprotective properties:
- Case Study : Compounds were tested on neuronal cells (HT22), revealing neuroprotective abilities against glutamate-induced injury at low concentrations .
Antimicrobial Activity
The presence of a chloro group enhances the antimicrobial potential of carbazole derivatives:
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(6-Chloro-2,3,4-trihydrocarbazol) | Chlorinated tetrahydrocarbazole | Anti-cancer properties |
| 5-(6-Chloro-2-methylphenyl)-2H-pyrazole | Pyrazole ring with chloro substitution | Antimicrobial activity |
| 1-(N-benzyl-N-methyl)carbazole | Benzyl-substituted carbazole | Neuroprotective effects |
This table highlights how structural variations can lead to different biological activities.
Synthesis and Development
The synthesis of this compound involves multi-step organic reactions. Common methods include:
- Nitration : Introduction of the chloro group via nitration followed by reduction.
- Acylation : Formation of the carboxamide through acylation reactions.
- Cyclization : Creating cyclic structures that enhance biological activity.
Conclusion and Future Directions
This compound showcases promising biological activities that warrant further investigation. Its potential applications in cancer therapy and neuroprotection highlight the importance of continued research into carbazole derivatives. Future studies should focus on elucidating its precise mechanisms of action and optimizing its pharmacological profiles for therapeutic use.
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency.
- Catalysts : Use of KOH in ethanol for condensation (yield ~90%) as seen in analogous carbazole-furan systems .
- Purity Control : Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (methanol/EtOAc) .
How can structural discrepancies in NMR data for this compound be resolved during characterization?
Advanced Analytical Workflow
Discrepancies often arise from:
- Tautomerism : The carbazole NH may exhibit dynamic behavior in solution, affecting <sup>1</sup>H NMR shifts.
- Stereochemical Effects : Conformational flexibility of the tetrahydrocarbazole ring.
Q. Resolution Methods :
- Variable Temperature NMR : To identify tautomeric equilibria (e.g., 25°C vs. −40°C spectra).
- 2D Techniques : HSQC and HMBC to assign quaternary carbons and confirm connectivity .
- X-ray Crystallography : Definitive structural assignment, as demonstrated for related carbazole-furan hybrids (e.g., C17H12ClNO2 with planar carbazole core) .
What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Q. Basic Screening Framework
Q. Advanced Considerations :
- Selectivity Profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to avoid off-target effects.
- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS analysis .
How can contradictory data in biological activity studies be analyzed?
Advanced Data Reconciliation
Common contradictions include:
- Variability in IC50 : Due to differences in cell line genetic backgrounds or assay conditions.
- Off-Target Effects : E.g., cytotoxicity masking specific pathway inhibition.
Q. Mitigation Strategies :
- Dose-Response Validation : Repeat assays with tighter concentration ranges (e.g., 0.1–100 µM).
- Orthogonal Assays : Confirm apoptosis via Annexin V/PI staining if MTT suggests cytotoxicity .
- Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinities vs. experimental data .
What strategies improve the solubility and bioavailability of this compound for in vivo studies?
Q. Advanced Formulation Design
| Challenge | Solution | Example |
|---|---|---|
| Low Aqueous Solubility | - Co-solvents (PEG 400, Cremophor EL) | 10% DMSO/saline for IP administration |
| - Nanocrystal formulation (wet milling) | Particle size <200 nm for enhanced dissolution | |
| Metabolic Instability | - Prodrug design (e.g., esterification of carboxamide) | Increased t1/2 in plasma |
Q. Validation :
- Pharmacokinetic Profiling : Plasma concentration-time curves via LC-MS/MS.
- Tissue Distribution : Radiolabeled compound (e.g., <sup>14</sup>C) in rodent models .
What are the key differences in reactivity between this compound and its non-chlorinated analogs?
Q. Advanced Comparative Analysis
- Electrophilic Reactivity : The 8-Cl substituent deactivates the carbazole ring, reducing susceptibility to electrophilic attack.
- Nucleophilic Substitution : Chlorine at C8 can be replaced under harsh conditions (e.g., NaNH2/NH3), unlike non-chlorinated analogs.
- Photostability : Chlorine increases UV absorption, requiring light-protected storage to prevent degradation .
Q. Experimental Evidence :
- Hammett Studies : σpara values indicate electron-withdrawing effects of Cl alter reaction kinetics .
How can computational methods guide the design of derivatives with enhanced activity?
Q. Advanced Computational Workflow
QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data.
Molecular Dynamics : Simulate ligand-receptor binding (e.g., MDM2-p53 interaction for anticancer activity).
ADMET Prediction : SwissADME or ADMETlab for toxicity/absorption profiles .
Q. Case Study :
- Derivative Optimization : Adding electron-donating groups (e.g., -OCH3) to the furan ring improved kinase inhibition by 30% in silico .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
